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1H-Indene-2-acetic acid is an organic compound with the molecular formula and a molecular weight of 174.19 g/mol. It is a derivative of indene, characterized by the presence of an acetic acid moiety at the 2-position of the indene ring. This compound is notable for its application in medicinal chemistry, particularly as a nonsteroidal anti-inflammatory drug (NSAID) similar to indomethacin, which is used for treating pain and inflammation .
For example, it can react with acetic anhydride to form acetylated derivatives, which may exhibit altered biological activities .
1H-Indene-2-acetic acid exhibits significant biological activity, primarily as an anti-inflammatory agent. Its mechanism involves inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory pathway. This compound has been studied for its potential effects on pain relief and reduction of inflammation, making it relevant in pharmacological research .
Several synthesis methods exist for 1H-Indene-2-acetic acid, including:
A notable synthetic route involves heating ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate with sodium hydroxide in methanol, leading to the desired product through hydrolysis and subsequent purification steps .
The primary applications of 1H-Indene-2-acetic acid are in pharmaceuticals as anti-inflammatory agents. Its derivatives are also explored in:
Additionally, it serves as a building block in organic synthesis for creating more complex molecules in medicinal chemistry .
Interaction studies have shown that 1H-Indene-2-acetic acid can interact with various biological targets:
These studies are crucial for assessing its therapeutic potential and side effects .
Several compounds share structural similarities with 1H-Indene-2-acetic acid, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-(2,3-Dihydro-1H-inden-1-yl)acetic acid | 37868-26-1 | 0.97 |
| 3-(2,3-Dihydro-1H-inden-2-yl)propanoic acid | 88020-86-4 | 1.00 |
| 2,3-Dihydro-1H-indene-2-carboxylic acid | 25177-85-9 | 0.94 |
| 3-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid | 98017-39-1 | 0.94 |
| 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid | 91142-58-4 | 0.92 |
These compounds vary in their functional groups and biological activities but share a common indene structure that influences their reactivity and medicinal properties. The uniqueness of 1H-Indene-2-acetic acid lies in its specific anti-inflammatory action profile and potential applications in pain management therapies .